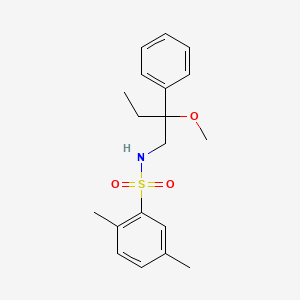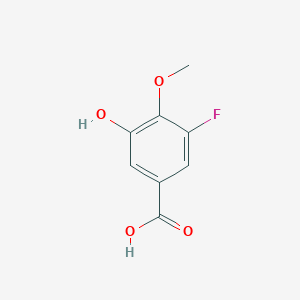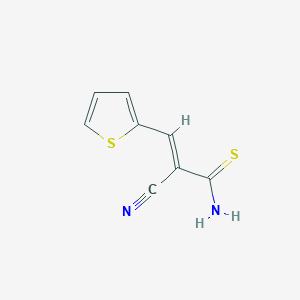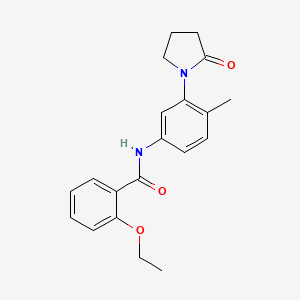
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid, also known as MPDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDQ belongs to the class of quinoline carboxylic acids and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in cancer cells is not fully understood. However, studies have suggested that 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II activity leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to have anti-inflammatory activity. 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to have anti-oxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC and NMR. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have good stability, making it a suitable candidate for long-term experiments. However, one of the limitations of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid is its low solubility in water, which may limit its application in some experiments.
Orientations Futures
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has shown promising results in various fields of scientific research. In the future, more studies are needed to understand the mechanism of action of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in cancer cells fully. Additionally, more research is needed to explore the potential applications of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in other fields, such as neurodegenerative diseases and diabetes. Furthermore, the development of new synthetic methods for 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid may lead to the discovery of new analogs with improved properties.
Méthodes De Synthèse
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid can be synthesized using different methods, including the reaction of 2-methyl-4-oxo-3,4-dihydroquinoline-5-carboxylic acid with acetic anhydride, followed by treatment with propargyl bromide. Another method involves the reaction of 2-methyl-3,4-dihydroquinoline-4-carboxylic acid with acetic anhydride, followed by treatment with propargyl bromide and then acidic hydrolysis. Both methods have been reported to yield 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid with good purity and yield.
Applications De Recherche Scientifique
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of application is in the development of new anti-cancer drugs. 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
6-methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-12(16)15-8-4-5-10-11(15)7-6-9(2)13(10)14(17)18/h3,6-7H,1,4-5,8H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMCVDWCKIHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(CCC2)C(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2424730.png)
![2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2424731.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)

![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2424741.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2424746.png)
![N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2424747.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine](/img/structure/B2424748.png)